Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 300674-21-9
Cat. No.: VC6756370
Molecular Formula: C18H15FO4
Molecular Weight: 314.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300674-21-9 |
|---|---|
| Molecular Formula | C18H15FO4 |
| Molecular Weight | 314.312 |
| IUPAC Name | methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C18H15FO4/c1-11-17(18(20)21-2)15-9-14(7-8-16(15)23-11)22-10-12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3 |
| Standard InChI Key | HURYJLGBKVFNFJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)OC |
Introduction
Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring system. This specific derivative is notable for its functional groups, including a methyl ester, a fluorophenyl ether, and a methyl substituent on the benzofuran core.
The molecular structure of this compound suggests potential applications in medicinal chemistry, particularly due to the presence of the fluorine atom, which often enhances bioactivity and metabolic stability in drug candidates.
Molecular and Structural Information
| Property | Value |
|---|---|
| IUPAC Name | Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
| Molecular Formula | C17H13FO4 |
| Molecular Weight | 300.28 g/mol |
| Chemical Structure | Contains benzofuran core with methyl, fluorophenyl, and methoxy substituents |
| SMILES Notation | COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OCC4=CC=C(C=C4)F)C(=O)O |
The compound's structure includes:
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A benzofuran ring system.
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A methoxy group attached to the 5-position.
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A methyl group at the 2-position.
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A carboxylate ester group at the 3-position.
Synthesis Pathway
The synthesis of methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves:
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Starting Materials:
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4-fluorobenzyl alcohol or its derivatives.
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Precursors for benzofuran synthesis such as salicylaldehyde derivatives.
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Reaction Steps:
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Formation of the benzofuran core through cyclization reactions.
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Introduction of the fluorophenylmethoxy group via etherification.
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Esterification to introduce the methyl carboxylate group.
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Purification Methods:
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Chromatography (e.g., silica gel column chromatography).
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Recrystallization from suitable solvents.
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Pharmacological Relevance
Benzofuran derivatives, including this compound, have been studied for various biological activities:
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Antimicrobial Activity:
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Anti-inflammatory Properties:
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The fluorine atom may enhance anti-inflammatory effects by modulating enzyme interactions.
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Potential as Drug Candidates:
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The combination of hydrophobic (benzofuran core) and hydrophilic (carboxylic acid or ester) groups allows interaction with diverse biological targets.
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Related Compounds and Comparisons
To understand its significance, comparisons can be made with structurally similar compounds:
The substitution pattern significantly influences biological activity and physicochemical properties.
Research Findings
Studies on related benzofuran compounds highlight:
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Structural Investigations:
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Biological Screening:
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Synthetic Challenges:
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Achieving regioselectivity during functionalization is critical for obtaining desired derivatives.
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